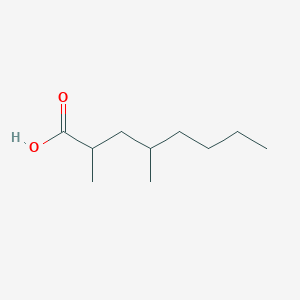
2,4-Dimethyloctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyloctanoic acid is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Applications
1. Metabolism Studies
Research has shown that the administration of 2,4-dimethyloctanoic acid in animal models leads to the formation of several metabolites, including 2,2-dimethyladipic acid and 2,2-dimethyl-7-hydroxyoctanoic acid. These metabolites are essential for understanding the oxidative pathways of fatty acids in mammals. A study demonstrated that following the administration of this compound to rats, significant urinary excretion of labeled metabolites occurred, indicating active metabolic processing .
2. Lipoxygenase Inhibition
The compound has been investigated as a potential inhibitor of human lipoxygenase enzymes, which are implicated in inflammatory diseases such as asthma. Research indicates that specific derivatives of this compound can inhibit lipoxygenase activity effectively, suggesting its utility in developing anti-inflammatory drugs .
Toxicological Studies
1. Safety Assessments
Toxicological evaluations have been conducted to determine the no-observed-adverse-effect level (NOAEL) for this compound. In repeated-dose studies on rats, doses were administered to assess potential developmental toxicity and metabolic safety. The results indicated a NOAEL of 700 mg/kg/day, which provides a benchmark for safe exposure levels in further studies .
2. Comparative Toxicity Analysis
Comparative studies with analogues such as valproic acid have been utilized to assess the toxicity profiles of this compound. These analyses help establish a framework for predicting adverse effects based on structural similarities and metabolic pathways .
Applications in Drug Development
1. Structure-Activity Relationship (SAR) Studies
The compound's structure has been pivotal in SAR studies aimed at optimizing drug candidates targeting inflammatory pathways. By modifying the substituents on the core structure of this compound, researchers can enhance its inhibitory potency against specific enzymes like lipoxygenases .
2. Development of Novel Therapeutics
The insights gained from studying this compound have implications for developing novel therapeutics for inflammatory conditions. Its ability to modulate biological pathways makes it a candidate for further exploration in drug discovery programs.
Eigenschaften
CAS-Nummer |
7414-45-1 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
2,4-dimethyloctanoic acid |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-8(2)7-9(3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
BBRLCIVWEAHSPK-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CC(C)C(=O)O |
Kanonische SMILES |
CCCCC(C)CC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















